(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone
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Description
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is a member of the class of piperidine derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities
Synthesis and Biological Activities
Novel triazole derivatives, including those with adamantyl and piperidine moieties, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Some derivatives showed significant activity against Gram-positive bacteria and displayed dose-dependent anti-inflammatory effects in vivo models (Al-Omar et al., 2010; Al-Abdullah et al., 2014).
Reactivity Properties and Adsorption Behavior
DFT and MD Simulation Studies
Advanced computational studies, including density functional theory (DFT) and molecular dynamics (MD) simulations, have been employed to investigate the reactive properties and adsorption behavior of triazole derivatives. These studies provide insights into the stability and interaction mechanisms of these compounds with biological molecules, suggesting potential pharmaceutical applications (Al-Ghulikah et al., 2021).
Structural and Spectroscopic Characterization
Potential Chemotherapeutic Agents
Various triazole compounds have been structurally characterized, revealing their potential as chemotherapeutic agents. Quantum chemical calculations and spectroscopic analyses have been used to elucidate their molecular properties, contributing to a deeper understanding of their biological activities (El-Emam et al., 2012).
Synthesis and Chemical Properties
Chemical Synthesis and Characterization
The synthesis of triazole derivatives and their characterization through NMR, mass spectroscopy, and elemental analysis have been detailed, highlighting the potential of these compounds as precursors for the development of biomimetic chelating ligands and other chemical entities (Gaynor et al., 2023).
Antiproliferative Activity
Evaluation of Antiproliferative Activity
Some studies have focused on the antiproliferative activity of triazole derivatives against various cancer cell lines. These investigations contribute to the ongoing search for more effective and selective cancer treatments (Prasad et al., 2018).
properties
IUPAC Name |
1-adamantyl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c23-17(18-10-13-7-14(11-18)9-15(8-13)12-18)21-4-1-16(2-5-21)22-6-3-19-20-22/h3,6,13-16H,1-2,4-5,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKLMUIHJPIZML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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